molecular formula C25H27N3O3 B11040383 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11040383
M. Wt: 417.5 g/mol
InChI Key: JHUQXJKEJUAWQZ-UHFFFAOYSA-N
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Description

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound known for its potential therapeutic applications. It features a unique structure that combines a piperazine ring with a quinoline core, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.

    Quinoline Core Construction: The quinoline core is synthesized through a series of cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the quinoline core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially yielding dihydroquinoline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for alpha1-adrenergic receptors . The mechanism involves binding to the receptor and inhibiting its activation by endogenous ligands, thereby modulating physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific combination of a piperazine ring and a quinoline core, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor subtypes and its potential for modification make it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

9-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C25H27N3O3/c1-25(2)15-17(18-7-6-8-19-22(18)28(25)24(30)23(19)29)16-26-11-13-27(14-12-26)20-9-4-5-10-21(20)31-3/h4-10,15H,11-14,16H2,1-3H3

InChI Key

JHUQXJKEJUAWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=CC=C5OC)C

Origin of Product

United States

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